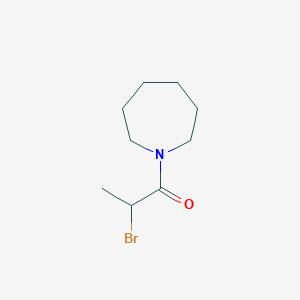

1-(Azepan-1-yl)-2-bromopropan-1-one

Übersicht

Beschreibung

1-(Azepan-1-yl)-2-bromopropan-1-one is an organic compound that belongs to the class of bromoketones It features a seven-membered azepane ring attached to a brominated propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-2-bromopropan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(azepan-1-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azepan-1-yl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted azepane derivatives.

Reduction: 1-(Azepan-1-yl)-2-propanol.

Oxidation: 1-(Azepan-1-yl)-2-propanoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that compounds similar to 1-(Azepan-1-yl)-2-bromopropan-1-one may exhibit pharmacological activities such as:

- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential use in treating depression.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The results demonstrated a significant reduction in depression-like behavior when administered at specific dosages, indicating its potential as a therapeutic agent for mood disorders.

Synthetic Organic Chemistry Applications

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, which can lead to the development of novel pharmaceuticals.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Propan-1-one, Bromine | Room temperature | 85 |

| Azepane Formation | Azepane, Base (e.g., NaOH) | Reflux | 90 |

| Functionalization | Various nucleophiles | Varies | Varies |

Research and Development Insights

Recent patents have highlighted innovative methods for synthesizing this compound and its derivatives, emphasizing their utility in drug development. For instance, a patent describes the use of this compound as a precursor for synthesizing compounds with enhanced biological activity against specific targets such as cancer cells and bacterial infections .

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

1-(Azepan-1-yl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

1-(Azepan-1-yl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

1-(Azepan-1-yl)dodecan-1-one: Features a longer alkyl chain, affecting its solubility and biological activity.

Uniqueness: 1-(Azepan-1-yl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis

Biologische Aktivität

1-(Azepan-1-yl)-2-bromopropan-1-one is a compound of increasing interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and an azepane ring, which contribute to its reactivity and biological profile. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, thus modulating their activity.

This compound interacts with various molecular targets in biological systems. Its mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : Due to its structural similarity to biologically active molecules, it is studied for receptor binding activities that could influence neurological disorders and cancer pathways.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies suggest it may exhibit cytotoxic effects comparable to established anticancer agents .

- Neuroprotective Effects : Given its potential as a building block for drugs targeting neurological disorders, further exploration into its neuroprotective properties is warranted.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromopropanamide | Similar brominated structure | Exhibits different solubility characteristics |

| 3-(Azepan-1-yl)propanal | Contains azepane but lacks bromine | Potentially different reactivity |

| 1-(Piperidin-1-yl)propan-2-one | Piperidine instead of azepane | Different pharmacological profile |

This table highlights how the specific bromination and incorporation of the azepane ring in this compound may confer distinct biological activities compared to similar structures.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For example:

- A study demonstrated that modifications to the compound could enhance its antiproliferative activities against various cancer cell lines, indicating a pathway for developing more effective therapeutic agents .

Future Directions

The ongoing exploration of this compound's biological activity suggests potential applications in drug development. Future research should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.

- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZCLWFRNWNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648555 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-51-3 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.